molecular formula C19H17NO4S2 B1168168 melibiosylceramide CAS No. 118440-63-4

melibiosylceramide

Cat. No.: B1168168
CAS No.: 118440-63-4
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Description

Melibiosylceramide is a diglycosylceramide, a type of glycosphingolipid (GSL) where a melibiose disaccharide (D-Gal-(α1→6)-D-Glc) is linked to a ceramide lipid backbone . This specific glycolipid has been identified in marine organisms, notably as a component of sea urchin ( Anthocidaris crassispina ) eggs . Glycosphingolipids like this compound are crucial structural components of cell membranes and are increasingly recognized for their roles in cellular recognition, signaling, and differentiation . The ceramide portion of the molecule consists of sphingosine and a fatty acid. In marine echinoderms, the sphingoid bases are often composed of mixtures of phytosphingosines with both branched and linear chains, and the fatty acids are typically mixtures of normal, monounsaturated, and 2-hydroxy fatty acids . This unique lipid composition contributes to the molecule's specific properties and functions in native tissues. Research Applications: • Glycobiology Studies: Serves as a standard or subject for investigating the structure and function of diglycosylceramids in biological systems. • Marine Biochemistry: Useful for comparative lipidomics and studying the unique glycolipid composition of echinoderms and other marine species . • Cell Membrane Research: As a sphingolipid, it can be used to study the organization of lipid rafts, membrane fluidity, and ceramide-mediated signaling pathways . This product is provided for research purposes only. It is not intended for diagnostic or therapeutic use in humans.

Properties

CAS No.

118440-63-4

Molecular Formula

C19H17NO4S2

Synonyms

melibiosylceramide

Origin of Product

United States

Structural Elucidation and Heterogeneity of Melibiosylceramide

Glycan Moiety Research: Alpha-D-Galactopyranosyl-(1→6)-Beta-D-Glucopyranosyl Linkage Analysis

The carbohydrate portion of melibiosylceramide is the disaccharide melibiose (B213186). Detailed analysis has unequivocally established the linkage between the two monosaccharide units as an alpha-D-galactopyranosyl-(1→6)-beta-D-glucopyranosyl glycosidic bond. This specific connectivity, where the anomeric carbon of galactose is linked to the C-6 hydroxyl group of glucose, is a defining feature of the this compound glycan head group. The beta configuration at the anomeric center of the glucose residue is also a critical stereochemical detail. The structural determination of this linkage is crucial for distinguishing this compound from other isomeric glycosphingolipids.

Ceramide Moiety Structural Variation Research

The ceramide portion of this compound, which anchors the molecule within the cell membrane, exhibits significant structural heterogeneity. This variability arises from the diverse combinations of sphingoid bases and fatty acids that can be incorporated into its structure. researchgate.netlipotype.com

The sphingoid base, or long-chain base, forms the backbone of the ceramide. While sphingosine is a common sphingoid base in many mammalian sphingolipids, a wide array of structural variants has been identified in melibiosylceramides from various natural sources. nih.govwikipedia.org This diversity includes variations in chain length, the degree of saturation, the presence and position of double bonds, and the number of hydroxyl groups. nih.govuzh.chnih.gov

One important class of sphingoid bases found in these molecules is the phytosphingosines, which are characterized by an additional hydroxyl group at the C-4 position. nih.govcreative-proteomics.com Furthermore, research has revealed the presence of both saturated (sphinganine) and monounsaturated (sphingosine) backbones. wikipedia.orgcreative-proteomics.com The structural landscape is further complicated by the existence of branched-chain sphingoid bases, such as those with iso- or anteiso-methyl branching. nih.gov This inherent diversity in the sphingoid base composition gives rise to a multitude of distinct this compound molecules.

Diversity of Sphingoid Bases in Melibiosylceramides

Sphingoid Base TypeKey Structural FeaturesCommon Examples
PhytosphingosinesTri-hydroxy long-chain base4-hydroxysphinganine
Saturated (Sphinganines)Fully saturated alkyl chaind18:0 (sphinganine)
Unsaturated (Sphingosines)Contains one or more double bondsd18:1 (sphingosine)
Branched-ChainMethyl branching on the alkyl chainiso-d19:0, anteiso-d19:0

The fatty acid component, attached to the amino group of the sphingoid base via an amide linkage, is another major source of structural variation in melibiosylceramides. researchgate.netwikipedia.org These fatty acids can differ significantly in their chain length, typically ranging from 14 to 26 carbon atoms. nih.gov

A key feature of the fatty acid composition in many melibiosylceramides is the prevalence of 2-hydroxy fatty acids. The presence of this hydroxyl group adds to the polarity of the lipid tail. Furthermore, the fatty acid chains can be fully saturated or contain one or more double bonds, introducing kinks in the acyl chain and influencing membrane fluidity. The combination of different sphingoid bases with this wide variety of fatty acids leads to a vast number of possible ceramide structures. researchgate.net

Fatty Acid Composition in Melibiosylceramides

Fatty Acid CharacteristicDescriptionExamples
Chain LengthVaries from short to very long chains.C16:0 (Palmitic acid), C18:0 (Stearic acid), C24:0 (Lignoceric acid)
HydroxylationPresence of a hydroxyl group, commonly at the alpha-position.2-hydroxy palmitic acid, 2-hydroxy stearic acid
SaturationCan be saturated (no double bonds) or unsaturated (one or more double bonds).C18:1 (Oleic acid), C18:2 (Linoleic acid)

Isomeric and Stereochemical Considerations in this compound Structure

The three-dimensional arrangement of atoms, or stereochemistry, is a critical aspect of the structure of this compound. The molecule contains multiple chiral centers, leading to the possibility of numerous stereoisomers. The specific configuration of these chiral centers in both the glycan and ceramide moieties is essential for its biological function. For instance, the D-configuration of galactose and glucose and the specific stereochemistry at the chiral centers of the sphingoid base (e.g., the 2S, 3R configuration for sphingosine) are defining structural features. researchgate.net Isomers with different anomeric configurations (alpha vs. beta) in the glycosidic linkage or different stereochemistry in the ceramide backbone would be distinct molecules with potentially different biological activities.

Advanced Methodologies for Comprehensive Structural Analysis

The complete structural elucidation of this compound, with its inherent complexity and heterogeneity, relies on the application of sophisticated analytical techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of this compound. core.ac.ukspringernature.comunina.it One-dimensional (1D) and two-dimensional (2D) NMR experiments provide crucial information for assigning the structure of both the glycan and ceramide portions of the molecule.

For the glycan moiety, NMR is used to determine the monosaccharide composition, the anomeric configuration (alpha or beta) of the glycosidic linkages, and the specific linkage positions between the sugar units. unina.it For the ceramide part, NMR helps in identifying the type of sphingoid base and the structure of the fatty acid. researchgate.netnih.gov Techniques such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish the connectivity of atoms and thus the complete structure of the molecule. core.ac.uk

Unraveling the Complexity of this compound: A Deep Dive into its Structural Elucidation and Heterogeneity

This compound, a glycosphingolipid of significant biological interest, presents a complex structural puzzle due to its inherent heterogeneity. This complexity arises from variations in both the ceramide backbone and the glycosidic linkage. The elucidation of its precise structure and the characterization of its various molecular species necessitate a multi-pronged analytical approach, combining sophisticated mass spectrometry, high-resolution chromatographic separations, and specific chemical degradation techniques. This article delves into the key methodologies employed to unravel the structural intricacies of this compound.

2 Mass Spectrometry (MS) Applications in Characterizing this compound Species

Fast Atom Bombardment-Mass Spectrometry (FAB-MS) has historically been a valuable tool for the analysis of glycosphingolipids. In positive-ion FAB-MS, this compound species typically yield protonated molecules [M+H]⁺ and adducts with alkali metals like sodium [M+Na]⁺. Fragmentation of these ions provides crucial structural data. For instance, the cleavage of the glycosidic bond between the galactose and glucose residues, and between the glucose and ceramide moieties, results in characteristic fragment ions that help to establish the carbohydrate sequence. Furthermore, fragmentation within the ceramide portion can provide insights into the composition of the fatty acid and the sphingoid base.

Electrospray Ionization-Mass Spectrometry (ESI-MS) , particularly when coupled with tandem mass spectrometry (ESI-MS/MS), has become the method of choice for glycolipid analysis due to its soft ionization nature, which minimizes in-source fragmentation and allows for the detailed analysis of intact molecules. nih.gov In ESI-MS, this compound species can be readily detected as protonated molecules or adducts. Subsequent collision-induced dissociation (CID) in an MS/MS experiment generates a cascade of fragment ions. The fragmentation pattern typically reveals the sequential loss of the terminal galactose and then the glucose residue, confirming the disaccharide structure. A characteristic fragment ion corresponding to the ceramide backbone is also observed, and its further fragmentation in MS³ experiments can elucidate the specific fatty acid and long-chain base components. nih.gov For example, a precursor ion scan for m/z 264 is often used to specifically detect sphingosine-containing ceramides (B1148491). nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable technique for analyzing the constituent parts of this compound after chemical hydrolysis. To determine the fatty acid composition, the ceramide is first hydrolyzed to release the fatty acids, which are then derivatized to their more volatile fatty acid methyl esters (FAMEs). GC-MS analysis of these FAMEs allows for the separation and identification of individual fatty acids based on their retention times and mass spectra. nih.govnih.govchromatographyonline.comresearchgate.netshimadzu.com This provides quantitative data on the types and relative abundances of fatty acids present in a given this compound sample, highlighting its heterogeneity.

Mass Spectrometry Technique Application in this compound Analysis Information Obtained
FAB-MS Analysis of intact this compoundMolecular weight, carbohydrate sequence, general ceramide structure
ESI-MS/MS Detailed structural characterization of intact this compound speciesPrecise molecular weight, confirmation of carbohydrate sequence, detailed structure of the ceramide backbone (fatty acid and long-chain base)
GC-MS Analysis of derivatized fatty acids after hydrolysisIdentification and quantification of the fatty acid composition of the ceramide moiety

3 Chromatographic Separations for Purifying this compound Variants

The inherent heterogeneity of this compound necessitates powerful separation techniques to isolate and purify its various molecular species prior to detailed structural analysis. High-performance liquid chromatography (HPLC) and gas-liquid chromatography (GLC) are the primary methods employed for this purpose.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used technique for the separation of different molecular species of this compound. hplc.eunih.gov In RP-HPLC, separation is based on the differential partitioning of the analytes between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The elution of this compound variants is primarily influenced by the hydrophobicity of the ceramide moiety, which is determined by the length and degree of unsaturation of the fatty acid and long-chain base. Longer, more saturated ceramide chains result in stronger retention and thus longer elution times. By carefully optimizing the mobile phase composition, typically a gradient of acetonitrile or methanol in water, it is possible to resolve this compound species that differ by as little as a single methylene group in their fatty acid chain.

Gas-Liquid Chromatography (GLC) is crucial for the analysis of the carbohydrate portion of this compound after chemical modification. Specifically, GLC is used in methylation analysis to separate the partially methylated alditol acetates (PMAAs) derived from the melibiose moiety. The retention times of these derivatives on specific GLC columns (e.g., those with OV-225 or SP-1000 stationary phases) are characteristic of the specific methylation pattern, allowing for the determination of the glycosidic linkage between the galactose and glucose units. stenutz.eustenutz.eu

Chromatographic Technique Application in this compound Analysis Separation Principle Typical Stationary Phase
RP-HPLC Purification of intact this compound molecular speciesHydrophobicity of the ceramide moietyC18 or C8 silica
GLC Separation of partially methylated alditol acetatesVolatility and polarity of the derivativesOV-225, SP-1000

4 Chemical Degradation and Modification Techniques

Chemical degradation and modification techniques are essential for breaking down the complex this compound molecule into smaller, more easily analyzable components, thereby providing detailed structural information that may not be obtainable from the analysis of the intact molecule alone.

Methylation Analysis is a powerful method for determining the glycosidic linkage between the monosaccharide units. nih.govresearchgate.net The free hydroxyl groups of the this compound are first permethylated. The permethylated derivative is then hydrolyzed to cleave the glycosidic bonds, followed by reduction and acetylation to produce partially methylated alditol acetates (PMAAs). nih.govnih.gov These PMAAs are then analyzed by GC-MS. The positions of the methyl and acetyl groups on the resulting alditol acetates reveal the original positions of the glycosidic linkages. For this compound, this analysis would confirm the α-1,6 linkage between galactose and glucose.

Chromic Acid Oxidation is a chemical degradation technique that can be employed to determine the position of double bonds within the fatty acid and long-chain base of the ceramide moiety. Chromic acid selectively cleaves the carbon-carbon double bonds, producing dicarboxylic acids and monocarboxylic acids. By identifying these products using techniques like GC-MS, the original location of the double bond can be deduced.

Enzymatic Hydrolysis provides a highly specific method for confirming the anomeric configuration and the identity of the terminal sugar residue. The enzyme α-galactosidase specifically catalyzes the hydrolysis of the α-glycosidic linkage of terminal galactose residues. nih.govebi.ac.uk Treatment of this compound with α-galactosidase will result in the cleavage of the terminal galactose, producing lactosylceramide and free galactose. The disappearance of the this compound peak and the appearance of the lactosylceramide peak in a chromatographic analysis after enzymatic treatment confirms the presence of a terminal α-linked galactose. researchgate.net

Technique Purpose in this compound Analysis Products Analyzed
Methylation Analysis Determination of the glycosidic linkage between galactose and glucosePartially methylated alditol acetates (PMAAs)
Chromic Acid Oxidation Determination of the position of double bonds in the ceramide moietyDicarboxylic and monocarboxylic acids
Enzymatic Hydrolysis (α-galactosidase) Confirmation of the terminal α-galactose residueLactosylceramide and galactose

Biosynthesis Pathways and Regulation of Melibiosylceramide

Enzymology of Glycosyltransferase-Mediated Synthesis

Glycosyltransferases are key enzymes in the formation of glycosidic bonds, facilitating the transfer of a sugar residue from an activated donor molecule to a specific acceptor molecule. mdpi.comcazypedia.org In the context of glycosphingolipid biosynthesis, these enzymes are responsible for building the carbohydrate chains attached to the ceramide.

Identification and Characterization of Specific Glycosyltransferases

The synthesis of melibiosylceramide involves specific glycosyltransferases that sequentially add glucose and then galactose to the ceramide. The initial step is the transfer of glucose to ceramide to form glucosylceramide. This reaction is catalyzed by glucosylceramide synthase, an enzyme encoded by the UGCG gene. nih.gov Subsequently, a galactosyltransferase is required to add a galactose residue in an alpha-(1->6) linkage to the glucose of glucosylceramide, forming this compound (Galα1-6Glcβ1-1Cer). nih.govmdpi.com While glucosylceramide synthase is well-characterized, the specific galactosyltransferase responsible for the α1-6 linkage in this compound synthesis may vary depending on the organism. Studies have identified and characterized various glycosyltransferases involved in different glycosylation processes across various organisms. researchgate.netfrontiersin.orgnih.govnih.gov For instance, galactosyltransferases have been studied in the context of myelin sheath formation and bacterial lipopolysaccharide biosynthesis. nih.govnih.gov

Substrate Specificity and Donor Requirements for this compound Formation

Glycosyltransferases exhibit high substrate specificity, recognizing particular sugar donors and acceptor molecules. mdpi.comnih.gov For the synthesis of this compound, the initial glucosyltransferase utilizes UDP-glucose as the sugar donor and ceramide as the acceptor to produce glucosylceramide. nih.gov The subsequent galactosyltransferase involved in adding the galactose to glucosylceramide likely utilizes UDP-galactose as the sugar donor. nih.gov Studies on galactosyltransferases in other pathways, such as the synthesis of galactosylceramide in myelin, have shown a preference for certain ceramide structures, including hydroxyceramides, as substrates. nih.gov The ceramide structure itself, including the length and hydroxylation of the fatty acid and the long-chain base, can influence the efficiency of glycosyltransferase activity. nih.gov

Precursor Utilization and Metabolic Flux in this compound Synthesis

The synthesis of this compound requires the availability of its precursors: ceramide, UDP-glucose, and UDP-galactose. Ceramide is synthesized through the de novo sphingolipid synthesis pathway or salvaged from the breakdown of complex sphingolipids. The availability of different ceramide species can influence the synthesis of various glycosphingolipids. UDP-glucose and UDP-galactose are activated sugar donors produced through nucleotide sugar biosynthesis pathways. The metabolic flux through these precursor pathways can directly impact the rate of this compound synthesis. The structural similarities between this compound and glucosylceramide, particularly in their ceramide moieties, suggest a potential shared pool of ceramide precursors. nih.govmdpi.com Variations in the fatty acid composition between these lipids might indicate selective utilization of ceramide species by the respective glycosyltransferases or differential metabolic channeling. nih.govvulcanchem.com

Regulatory Mechanisms of this compound Biosynthesis

The biosynthesis of glycosphingolipids is a tightly regulated process, ensuring appropriate levels of these lipids for various cellular functions. Regulation can occur at multiple levels, including transcriptional and post-translational control of the enzymes involved. nih.govmdpi.comnih.govnih.gov

Transcriptional and Post-Translational Control of Enzymes

Transcriptional control involves regulating the expression levels of the genes encoding the glycosyltransferases and other enzymes in the biosynthetic pathway. Changes in gene expression can alter the abundance of these enzymes, thereby affecting the rate of this compound synthesis. Studies on glucosylceramide synthase (UGCG) have shown that its expression can be increased in certain conditions, contributing to altered glycosphingolipid profiles. nih.gov

Post-translational control involves modifications to the synthesized enzymes that affect their activity, stability, or localization. These modifications can include phosphorylation, glycosylation, or ubiquitination. nih.govsavemyexams.commicrobenotes.comnih.gov While specific post-translational modifications regulating this compound biosynthetic enzymes are not extensively documented in the provided sources, post-translational regulation is a common mechanism for rapidly modulating enzyme activity in various metabolic pathways. nih.govnih.gov For example, phosphorylation can activate or deactivate enzymes and alter their interactions with other molecules. nih.govsavemyexams.commicrobenotes.com

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compoundNot explicitly found in search results, but its components Melibiose (B213186) and Ceramide are listed.
Melibiose440658 nih.gov
CeramideVaries depending on the specific ceramide structure. Examples found include: 5283562 metabolomicsworkbench.org, 71433714 citeab.com, 57378373 wikidata.org, 74945544 nih.gov, 58418606 nih.gov
GlucosylceramideNot explicitly found in search results, but mentioned as a related lipid.
UDP-glucoseNot explicitly found in search results.
UDP-galactoseNot explicitly found in search results.
Phytosphingosine (B30862)Not explicitly found in search results, but mentioned as a component of ceramide in this compound and glucosylceramide. nih.govmdpi.com

Data Tables

Based on the search results, detailed quantitative data specifically on the kinetics or expression levels of enzymes directly involved solely in this compound synthesis across different organisms is limited. However, some information on the composition of this compound and related lipids in sea urchin eggs is available.

Table 1: Fatty Acid and Long-Chain Base Composition in Sea Urchin Egg Glycosphingolipids

LipidMajor Long-Chain BaseMajor Fatty Acids (Examples)NoteSource
This compoundn-C18-phytosphingosine22:1, 23:1, 24:1, 22h:1, 23h:1, 24h:1Contains less 2-hydroxy fatty acid than GlcCer nih.gov
Glucosylceramiden-C18-phytosphingosineQualitatively similar to this compoundContains more 2-hydroxy fatty acid than this compound nih.gov

Note: The fatty acid composition includes both non-hydroxy and 2-hydroxy fatty acids (denoted by 'h'). The chain lengths are indicated by the number before the colon, and the number after the colon indicates the number of double bonds.

Table 2: Glycosyltransferases and Their Roles (General Examples from Search Results)

Enzyme TypeRole in GlycosylationSugar Donor (Typical)Acceptor (Typical)Source
GlycosyltransferasesCatalyze transfer of sugar from donor to acceptorNucleotide sugars (e.g., UDP-glucose, UDP-galactose)Carbohydrates, proteins, lipids, small molecules mdpi.comcazypedia.orgnih.gov
Glucosylceramide Synthase (UGCG)Catalyzes formation of glucosylceramideUDP-glucoseCeramide nih.gov
GalactosyltransferaseCatalyzes transfer of galactose (specific linkages vary)UDP-galactoseVarious acceptors, including lipids nih.govnih.gov

Detailed Research Findings:

Research on this compound in sea urchin eggs has provided detailed structural information. It was identified as the sole ceramide dihexoside, and its ceramide moiety is primarily composed of n-C18-phytosphingosine and specific fatty acids, including both non-hydroxy and 2-hydroxy forms. nih.gov Comparative analysis with glucosylceramide from the same source revealed almost identical long-chain base compositions but differences in the proportion of 2-hydroxy fatty acids, suggesting potential selectivity in fatty acid utilization during their biosynthesis. nih.gov

Studies on glycosyltransferases in other systems provide insights into the general mechanisms that would likely apply to this compound synthesis. These studies highlight the importance of enzyme specificity for both the sugar donor (typically nucleotide sugars) and the acceptor molecule. mdpi.comnih.gov The subcellular location of these enzymes, particularly within the ER and Golgi, is crucial for the sequential addition of sugars during glycosphingolipid assembly. nih.govnih.gov Regulatory mechanisms, including transcriptional control of gene expression and post-translational modifications, play a vital role in modulating glycosyltransferase activity and thus controlling glycosphingolipid biosynthesis. nih.govnih.govmicrobenotes.com

While the specific enzymes and regulatory mechanisms solely dedicated to this compound biosynthesis in all organisms are not fully elucidated in the provided information, the general principles of glycosphingolipid synthesis mediated by glycosyltransferases, their substrate specificity, subcellular localization, and regulatory mechanisms involving transcriptional and post-translational control, as described in the search results for related pathways and enzymes, are highly relevant.

Catabolism and Turnover of Melibiosylceramide

Enzymatic Degradation Pathways

The breakdown of melibiosylceramide involves enzymatic hydrolysis of the glycosidic bonds linking the sugar residues and the glycosidic bond connecting the terminal sugar to the ceramide. This process is part of the larger catabolic pathways for glycosphingolipids.

Specific Glycosidases and Hydrolases Involved

The degradation of glycosphingolipids is carried out by a battery of specific glycosidases and hydrolases. Glycoside hydrolases, also known as glycosidases or glycosyl hydrolases, are enzymes that catalyze the hydrolysis of glycosidic bonds in complex sugars. nih.gov In the context of glycosphingolipid catabolism, these enzymes sequentially remove sugar residues from the non-reducing end of the glycan chain. While specific enzymes directly responsible for cleaving the alpha-galactosidic linkage of melibiose (B213186) or the beta-glucosidic linkage to ceramide in this compound are not explicitly detailed in the provided search results, the general mechanism involves such hydrolytic enzymes. Hydrolysis is a common method for the chemical degradation of ceramides (B1148491) and their components, such as sphingoid bases and fatty acids. researchgate.netresearchgate.net Studies on the structure of melibiosylceramides have involved chemical degradation techniques like hydrolysis to analyze their components. researchgate.netresearchgate.net

Lysosomal Hydrolysis of Glycosphingolipids

Lysosomal hydrolysis is the primary pathway for the degradation of glycosphingolipids. mdpi.com Membrane-bound glycosphingolipids are continuously internalized through endocytosis and transported to lysosomes. mdpi.com Within the acidic environment of the lysosome, these lipids are presented to a series of acid hydrolases for sequential degradation. mdpi.com This catabolic process yields constituent monosaccharides and ceramide components, which can then be recycled. mdpi.com The proper functioning of lysosomal hydrolases is critical, as inherited defects in their activity can lead to lysosomal storage disorders characterized by the accumulation of undegraded glycosphingolipids. Lysosomal glycosphingolipid hydrolases are involved in the degradation of various complex lipids. The presentation of glycosphingolipid substrates to lysosomal enzymes can be facilitated by saposin proteins, which are essential activator proteins. mdpi.comresearchgate.net For instance, Sap C stimulates glucosylceramide hydrolysis by lysosomal β-glucocerebrosidase (GCase I). mdpi.comresearchgate.net

Cellular and Molecular Functions of Melibiosylceramide

Roles in Membrane Microdomains and Organization

Glycosphingolipids, including melibiosylceramide, are key components of the cell membrane and are known to be involved in the formation of membrane microdomains, also known as lipid rafts. oup.com These specialized regions of the plasma membrane are enriched in certain lipids, such as sphingolipids and cholesterol, and specific proteins. kumamoto-u.ac.jp

Lipid rafts serve as organizing centers for the assembly of signaling molecules, influencing the fluidity of the membrane and facilitating interactions between proteins. kumamoto-u.ac.jpru.nl The structure of glycosphingolipids, with their often long and saturated acyl chains, contributes to the tighter packing of lipids within these domains compared to the surrounding bilayer. kumamoto-u.ac.jp While direct studies on this compound's specific role in raft formation are not extensively detailed, its nature as a complex glycosphingolipid strongly suggests its participation in the organization and stabilization of these crucial membrane structures. oup.com The presence of such organized domains is critical for various cellular functions, including signal transduction and intracellular trafficking. researchgate.net

Intercellular Interaction and Recognition Mechanisms

Glycosphingolipids are strategically located on the outer leaflet of the plasma membrane, positioning their carbohydrate chains to interact with the extracellular environment. nih.gov These sugar moieties can engage in specific recognition events with complementary carbohydrate-binding proteins (lectins) on adjacent cells or with other glycosphingolipids, playing a fundamental role in intercellular communication and recognition. nih.govoup.com

Participation in Cell-Cell Adhesion Processes

The process of cell-cell adhesion is critical for the formation and maintenance of tissues and organs. jst.go.jpdntb.gov.ua This process is mediated by various cell adhesion molecules (CAMs), and glycosphingolipids can modulate these interactions. jst.go.jp While the cadherin family of proteins is a major player in calcium-dependent cell-cell adhesion, the surrounding lipid environment, including the presence of specific glycosphingolipids, can influence the clustering and function of these adhesion proteins within the membrane. dntb.gov.uajst.go.jp The carbohydrate portions of glycosphingolipids can act as ligands for receptors on neighboring cells, contributing to the initial recognition and binding events that precede the formation of more stable cell junctions. nih.gov Although direct evidence for this compound's specific role is still emerging, as a prominent cell surface glycosphingolipid in certain cell types, it is poised to participate in these vital adhesion processes.

Involvement in Cellular Signaling Pathways

Sphingolipids, the family to which this compound belongs, are recognized as important players in signal transduction. researchgate.net They can act as second messengers or modulate the activity of signaling proteins. researchgate.netlipidbank.jp The involvement of glycosphingolipids in signaling is often linked to their localization within lipid rafts, where they can help to assemble or sequester signaling complexes. mdpi.comnih.gov For instance, the interaction of growth factor receptors with their ligands can be influenced by the surrounding glycosphingolipid environment.

While specific signaling cascades directly initiated or modulated by this compound are yet to be fully elucidated, its presence in the eggs of sea urchins, which undergo rapid and complex signaling events upon fertilization, points towards a potential role. oup.comresearchgate.net Sulfated polysaccharides in the egg jelly of sea urchins are known to trigger signal transduction in sperm, and it is plausible that glycosphingolipids like this compound on the egg surface are involved in subsequent recognition and signaling processes. researchgate.net

Contribution to Developmental Biology in Model Organisms

The expression and composition of glycosphingolipids are known to change during embryonic development, suggesting their importance in this process. lipidbank.jp The sea urchin has been a valuable model organism for studying embryology, and the identification of this compound in this context highlights its potential developmental functions. ableweb.orgresearchgate.net

Roles in Gametogenesis and Embryogenesis (e.g., Sea Urchin Development)

This compound has been identified as the sole ceramide dihexoside in the eggs of the sea urchin species Anthocidaris crassispina. oup.comkumamoto-u.ac.jpoup.comjst.go.jp Gametogenesis is the process of forming gametes (sperm and eggs), and embryogenesis is the subsequent development of the embryo after fertilization. bioninja.com.aulumenlearning.comkenhub.comteachmephysiology.com The presence of this compound as a major glycosphingolipid in sea urchin eggs suggests a significant role in these early life stages. oup.comlipidbank.jp

Researchers have hypothesized that the structural differences in glycosphingolipids among different sea urchin species could be linked to variations in their embryonic development. lipidbank.jp This implies that this compound may be involved in critical developmental events such as fertilization, cleavage, and the specification of cell fates during the formation of the embryo. ru.nl

Modulation of Cell Growth and Differentiation Processes (e.g., in vitro cell lines)

There is evidence to suggest that this compound can influence cell growth and differentiation. researchgate.netresearchgate.net In vitro studies using cell lines provide a controlled environment to investigate the effects of specific compounds on cellular behavior. researchgate.netnih.gov

Research has shown that a mixture of melibiosylceramides isolated from a marine sponge-coral association led to a reduction in the colony formation of human melanoma cells (SK-MEL-28) in a soft agar (B569324) matrix. researchgate.net This finding indicates that this compound exhibits inhibitory activity on the growth of these cancer cells. The study demonstrated a significant decrease in colony formation at concentrations of 10 and 20 μM. researchgate.net

The mechanisms by which this compound exerts these effects may involve the modulation of signaling pathways that control cell proliferation and survival. nih.govfrontiersin.orgscielo.org The ability of glycosphingolipids to influence the function of growth factor receptors and other membrane-associated proteins is a likely avenue through which they impact cell growth and differentiation.

Table of Research Findings on this compound's Effect on Cell Growth

Cell LineOrganismEffect of this compoundConcentrationSource
SK-MEL-28 (Human Melanoma)HumanReduction in colony formation10 and 20 μM researchgate.net

Pathophysiological Implications at the Molecular Level

Melibiosylceramide in Lysosomal Storage Disorders: Mechanistic Studies

Lysosomal storage disorders (LSDs) are a group of over 70 inherited metabolic diseases characterized by the abnormal accumulation of substances within the lysosomes, which are cellular organelles responsible for waste degradation and recycling. nih.govnih.govazafaros.com These disorders are typically caused by mutations in genes that code for specific lysosomal enzymes or proteins essential for their function. nih.govazafaros.com The resulting enzymatic deficiency leads to the buildup of undigested or partially digested macromolecules, causing cellular dysfunction and progressive damage to various tissues and organs, including the heart, kidneys, and nervous system. fabrydisease.orgmdpi.comfrontiersin.org

Accumulation Profiles in Enzyme Deficiencies

A prominent example of an LSD involving the accumulation of glycosphingolipids is Fabry disease. fabrydisease.orgebsco.com This X-linked genetic disorder results from a deficiency of the lysosomal enzyme alpha-galactosidase A (α-Gal A), caused by mutations in the GLA gene. ebsco.comeurofins-biomnis.comfabrydiseasenews.com The primary substrate that accumulates in Fabry disease is globotriaosylceramide (Gb3). mdpi.comebsco.com However, alongside Gb3, there is also an accumulation of related glycosphingolipids, including this compound.

The deficient activity of α-Gal A disrupts the normal catabolism of glycosphingolipids that contain a terminal α-galactosyl residue. In this pathway, α-Gal A is responsible for hydrolyzing the terminal galactose from Gb3. When this enzyme is deficient, Gb3 accumulates. While Gb3 is the principal storage molecule, the metabolic block can also affect other related substrates. The accumulation of this compound is a secondary consequence of this enzymatic defect.

Table 1: Accumulation of Glycosphingolipids in Fabry Disease

GlycosphingolipidPrimary or Secondary AccumulationEnzymatic Deficiency
Globotriaosylceramide (Gb3)PrimaryAlpha-galactosidase A
This compoundSecondaryAlpha-galactosidase A
Globotriaosylsphingosine (lyso-Gb3)SecondaryAlpha-galactosidase A

Molecular Consequences of Dysregulated this compound Metabolism

The accumulation of this compound, in conjunction with Gb3 and its deacylated form, globotriaosylsphingosine (lyso-Gb3), contributes to the complex pathophysiology of Fabry disease. mdpi.com The storage of these lipids within lysosomes leads to a cascade of cellular events that underpin the clinical manifestations of the disease.

The progressive buildup of these glycosphingolipids results in lysosomal engorgement, which can disrupt normal cellular processes. This storage is particularly prominent in endothelial cells, smooth muscle cells, and various other cell types throughout the body. upmc.edumdpi.com The molecular consequences of this dysregulated metabolism include:

Cellular Dysfunction: The accumulation of these lipids within lysosomes can impair autophagic flux, the process by which cells clear damaged organelles and protein aggregates. frontiersin.org This disruption can lead to further cellular stress and dysfunction.

Inflammation: The stored lipids, particularly lyso-Gb3, are known to trigger inflammatory responses. frontiersin.org This can lead to the recruitment of immune cells and the production of pro-inflammatory cytokines, contributing to tissue damage. frontiersin.org

Apoptosis: The cellular stress induced by lipid accumulation can ultimately lead to programmed cell death, or apoptosis. mdpi.com This loss of cells contributes to the progressive organ damage seen in Fabry disease.

Mechanistic Associations with Neurodegeneration in Model Systems

The nervous system is significantly affected in certain lysosomal storage disorders. mdpi.com In the context of Fabry disease, neurological complications can include painful peripheral neuropathy and an increased risk of stroke. mdpi.com While the accumulation of Gb3 in the vasculature of the brain is a major contributor to cerebrovascular events, there is also evidence of direct effects on neuronal cells. mdpi.comuab.cat

Studies using model systems, such as cultured neurons from mice genetically engineered to lack specific enzymes, have been instrumental in elucidating the molecular mechanisms of neurodegeneration in LSDs. dntb.gov.ua In the context of glycosphingolipid storage disorders, these models have shown that the accumulation of lipids like this compound and its precursors can lead to neuronal apoptosis and dysfunction. mdpi.com The precise mechanisms are still under investigation but are thought to involve the disruption of cellular signaling pathways and the induction of oxidative stress.

Cellular Dysfunctions Induced by this compound Dysregulation (e.g., in vitro colony formation inhibition)

The dysregulation of this compound and related glycosphingolipids has been shown to induce various cellular dysfunctions in in vitro models. One of the observed effects is the inhibition of colony formation, a measure of a cell's ability to proliferate and form a colony. This suggests that the accumulation of these lipids can impair cell growth and division.

The cytotoxic effects of these accumulating lipids are believed to be a key factor in the pathology of the disease. The buildup of these molecules can lead to the proliferation of smooth muscle cells, which may contribute to the vascular defects observed in Fabry disease. mdpi.com Furthermore, the accumulation of these lipids in podocytes, specialized cells in the kidney, is associated with renal injury. mdpi.com

Genetic and Genomic Aspects of Melibiosylceramide Metabolism

Genes Encoding Enzymes of Melibiosylceramide Biosynthesis and Degradation

The synthesis and breakdown of glycosphingolipids, including this compound, involve a series of enzymatic steps. While the specific genes directly responsible for this compound biosynthesis and degradation in humans are not explicitly detailed in the provided search results, related metabolic pathways and enzymes offer insights. For instance, studies on Salmonella typhimurium have identified alpha-galactosidase and galactoside permease as key enzyme activities required for melibiose (B213186) metabolism. nih.gov The organization of the melibiose operon in Escherichia coli involves the melA gene, encoding alpha-galactosidase, and the melB gene, encoding melibiose permease. nih.gov The expression of these genes is regulated to control the breakdown of melibiose. nih.gov

In broader biological contexts, research highlights the complexity of enzymatic systems involved in the degradation of complex carbohydrates like cellulose, noting that several genes encoding enzymes with the same activity may be necessary for complete breakdown. nih.gov This suggests that the metabolism of a complex glycosphingolipid like this compound in higher organisms likely involves multiple enzymes encoded by distinct genes, potentially with overlapping or specialized functions.

Studies on marine organisms, such as the sea urchin Anthocidaris crassispina where this compound was found as a ceramide dihexoside, imply the existence of enzymatic machinery for its synthesis and modification in these organisms. g-ba.deawmf.org Furthermore, research on phytoceramides from marine sponges, which share structural similarities with this compound in having a sphingoid base N-acylated with a fatty acid, indicates that the structures of these sphingoid bases are identified using techniques that analyze the products of their breakdown, indirectly pointing to enzymatic degradation pathways. mdpi.comresearchgate.net

While direct gene-to-enzyme relationships for human this compound metabolism are not provided, the principles observed in related metabolic pathways and in other organisms underscore the involvement of specific genes encoding glycosyltransferases for biosynthesis and glycosidases for degradation.

Genetic Mutations and Polymorphisms Affecting this compound Homeostasis

Genetic variations, including mutations and polymorphisms, can significantly impact enzyme function and, consequently, the homeostasis of metabolic compounds like this compound. A gene is considered polymorphic if more than one allele occupies its locus within a population at a rate of at least 1%. wikipedia.org Polymorphisms can be silent or result in altered protein function or expression, potentially leading to disease. wikipedia.org

While specific mutations directly affecting this compound homeostasis in humans are not detailed in the search results, examples from other metabolic disorders illustrate this principle. For example, mutations in the GUSB gene, encoding beta-glucuronidase, cause Mucopolysaccharidosis VII (Sly syndrome), a lysosomal storage disorder characterized by the accumulation of glycosaminoglycans due to enzyme deficiency. nih.gov Over 50 mutations in the ALDOB gene, encoding aldolase (B8822740) B, are known to cause hereditary fructose (B13574) intolerance by reducing enzyme function and leading to the accumulation of fructose-1-phosphate. medlineplus.gov These examples demonstrate how single gene mutations can disrupt metabolic pathways and lead to the accumulation or deficiency of specific molecules.

Given that this compound is a glycosphingolipid, genetic defects in glycosyltransferases involved in its synthesis or glycosidases responsible for its degradation could potentially lead to its accumulation in tissues, similar to the mechanisms observed in other lysosomal storage disorders affecting glycosphingolipid metabolism. Although not directly linked to this compound in the provided text, the concept of genetic polymorphisms affecting enzyme activity and leading to altered substrate metabolism is well-established. wikipedia.orgnih.govnih.gov

Gene Expression Regulation in Relation to this compound Levels

The levels of enzymes involved in this compound metabolism are subject to gene expression regulation. This regulation can occur at multiple stages, including transcription, transcript processing, and translation. uwa.edu.auwikipedia.org Transcriptional regulation, often involving transcription factors binding to promoter and enhancer regions of genes, is a primary control point for gene expression. uwa.edu.aubioninja.com.ausavemyexams.com These transcription factors can activate or repress gene transcription, thereby controlling the amount of enzyme produced. bioninja.com.ausavemyexams.com

In the context of melibiose metabolism in Escherichia coli, the expression of the melA and melB genes within the melibiose operon is regulated at the transcriptional level and also through differential mRNA stability. nih.gov The ratio of the products of these genes, alpha-galactosidase and melibiose permease, is controlled by an element between the genes that reduces the expression of the downstream gene, melB, and by the fact that the melA mRNA is more stable than the melAB mRNA. nih.gov

While direct evidence for how this compound levels specifically regulate the expression of genes involved in its metabolism is not present in the search results, it is a common biological feedback mechanism for the concentration of a metabolite to influence the activity or expression of the enzymes that produce or degrade it. Regulatory proteins can bind to DNA sequences to modulate gene expression in response to cellular signals or the presence of specific molecules. bioninja.com.au External factors can also trigger cellular signals that affect the activity of transcription factors and thus gene expression. bioninja.com.ausavemyexams.com

The regulation of gene expression ensures that enzymes are produced when and where they are needed, allowing organisms to adapt to environmental stimuli and maintain metabolic homeostasis. uwa.edu.auwikipedia.org Disruptions in these regulatory mechanisms could lead to imbalances in this compound levels.

Methodological Approaches in Melibiosylceramide Research

Preparation and Purification from Biological Sources

The preparation and purification of melibiosylceramide from biological sources typically involve extraction and chromatographic techniques. For instance, this compound has been isolated as the sole ceramide dihexoside from the eggs of the sea urchin, Anthocidaris crassispina. nih.govoup.com The purification process involved successive column chromatographies using materials such as DEAE-Sephadex A-25, silicic acid, and Florisil. nih.govoup.com

Another example of isolating ceramides (B1148491), which can include melibiosylceramides as constituents, involves extraction from marine sponges. nih.govresearchgate.netmdpi.com In one study, the sponge Monanchora clathrata was extracted with ethanol. nih.gov The resulting extract was then partitioned between water and n-butanol. nih.gov The n-butanol extract, containing ceramides, was further separated using reversed-phase high-performance liquid chromatography (RP-HPLC). nih.govresearchgate.netmdpi.com

These methods highlight the general strategy of using solvent extraction followed by various chromatographic techniques to isolate and purify this compound and related glycosphingolipids from complex biological matrices. Different biological sources may necessitate variations in the specific extraction solvents and chromatographic stationary phases employed to achieve optimal purification. nih.gov

Quantitative Analysis Techniques

Quantitative analysis of this compound is crucial for determining its abundance in biological samples and for studying changes in its levels under different conditions. Several techniques are employed for this purpose, including chromatographic and mass spectrometric methods. solubilityofthings.com6sigma.usaico.ai

High-Performance Liquid Chromatography (HPLC) with Detection Methods

HPLC is a widely used technique for the separation and quantification of lipids, including melibiosylceramides. hplc.euresearchgate.net Melibiosylceramides have been analyzed as constituents of multi-component RP-HPLC fractions. dntb.gov.uaresearchgate.net HPLC separates compounds based on their differential affinities for a stationary phase and a mobile phase. researchgate.net

Various detection methods can be coupled with HPLC for the analysis of lipids. While UV detection is not widely used for lipids due to their lack of strong chromophores, mass detectors such as Evaporative Light Scattering Detection (ELSD), Mass Spectrometry (MS), and Charged Aerosol Detection (CAD) are available and offer advantages. hplc.eu CAD, for example, is a mass-sensitive detector capable of measuring nonvolatile and some semi-volatile analytes with high sensitivity, wide dynamic range, and consistent interanalyte response independent of chemical structure, making it suitable for simultaneously measuring different lipid classes. hplc.eu

For phospholipids, which share some structural characteristics with glycosphingolipids like this compound, HPLC coupled with UV detection at wavelengths around 200-210 nm has been reported for their separation and determination. remedypublications.com The choice of mobile phase with low absorbance at the monitoring wavelength is important for maximizing sensitivity. remedypublications.com

Targeted Mass Spectrometry for Isotopic Tracing and Quantification

Mass spectrometry (MS) is an indispensable technique for the quantitative analysis of various analytes in complex mixtures, offering exceptional sensitivity and specificity. solubilityofthings.comthermofisher.com Targeted mass spectrometry allows for the specific detection and quantification of this compound based on its unique mass-to-charge ratio. thermofisher.com

MS-based quantification methods often employ differential stable isotope labeling to create specific mass tags that can be recognized by a mass spectrometer, providing a basis for quantification. nih.gov These labels can be introduced metabolically, chemically, or enzymatically, or by using spiked synthetic peptide standards. nih.gov Label-free quantification approaches are also used, which correlate the MS signal intensity or the number of peptide sequencing events with the relative or absolute quantity of the analyte. nih.gov

While the provided search results specifically mention the use of gas-liquid chromatography and negative-ion fast atom bombardment mass spectrometry for the identification of this compound and its components after purification nih.govoup.com, and mass spectrometry (including ESI-MS and GC-MS) for the structural analysis of ceramides and glycosphingolipids nih.govresearchgate.netmdpi.comresearchgate.net, these techniques are also fundamental to quantitative analysis when appropriate internal standards or calibration curves are employed. The ability of MS to provide detailed structural information also aids in the accurate identification and quantification of specific this compound species.

In Vitro Cell Culture Models for Functional Studies

In vitro cell culture models are valuable tools for investigating the functional roles of this compound at the cellular level. These models allow for controlled experiments to study the effects of this compound on various cellular processes. cabidigitallibrary.org

Melibiosylceramides have been analyzed in studies involving human cancer cell lines, such as human melanoma cells (SK-MEL-28), to assess their effects on processes like colony formation. researchgate.netsemanticscholar.org In these studies, cells were treated with melibiosylceramides, and the number of colonies formed was counted to evaluate their impact on cell proliferation or survival. researchgate.net Additionally, phytoceramides, which are structurally related to melibiosylceramides, have been investigated for their cytoprotective effects in various cell lines, including MDA-MB-231 (breast adenocarcinoma) and HL-60 (leukemia) cells, as well as neuroblastoma cells in a Parkinson's disease model. nih.govresearchgate.netmdpi.com These studies demonstrate the utility of cell culture models in assessing the biological activities of ceramide-containing lipids.

Cell culture systems can be two-dimensional (2D) or three-dimensional (3D), and can involve co-cultures of different cell types to better mimic the in vivo environment. nih.govgulhanemedj.org While 2D cultures are common, 3D models and co-cultures offer increased physiological relevance. nih.govnih.gov Key considerations in cell culture studies include maintaining optimal culture conditions, such as nutrient supply, media composition, and osmolality. cabidigitallibrary.org The sex of the cells and the hormonal environment of the culture media can also influence experimental outcomes and should be considered for reproducibility and translatability to whole animal biology. altex.org

Future Directions in Melibiosylceramide Research

Elucidation of Undiscovered Biosynthetic and Catabolic Pathways

While the general structure of melibiosylceramide is known, the specific enzymatic machinery and regulatory mechanisms governing its biosynthesis and catabolism in different organisms remain to be fully elucidated. Further research into the enzymes responsible for melibiose (B213186) formation in marine organisms, where this compound is found, could provide valuable insights into its biosynthetic mechanisms vulcanchem.com. The structural similarities between this compound and glucosylceramide in sea urchin eggs suggest potential shared or related biosynthetic pathways mdpi.comvulcanchem.com.

Understanding the complete biosynthetic pathway would involve identifying the glycosyltransferases that catalyze the addition of galactose and glucose to the ceramide backbone, as well as the enzymes involved in ceramide synthesis that provide the lipid portion. Similarly, the catabolic pathways, involving glycosidases and ceramidases that break down this compound, need comprehensive characterization. Identifying these enzymes and their genes will be crucial for understanding the regulation of this compound levels in cells and tissues.

Comprehensive Analysis of this compound Structural Variants in Diverse Organisms

This compound, like other glycosphingolipids, can exist as various structural variants depending on the composition of the ceramide moiety, which consists of a sphingoid base and a fatty acid nih.govresearchgate.net. Studies have reported variations in the long-chain base and fatty acid compositions of melibiosylceramides isolated from different marine sources researchgate.netresearchgate.net. For instance, melibiosylceramides from the sea urchin Anthocidaris crassispina have been reported to contain specific saturated sphingoid backbones researchgate.net. Further comprehensive analysis is needed to catalog the full spectrum of this compound structural variants present in diverse organisms, including different species and even different tissues within the same organism.

Advanced analytical techniques, such as high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, are essential for the detailed structural elucidation of these variants researchgate.net. This comprehensive analysis will help in understanding the biological significance of specific structural features and how they might relate to the function of this compound in different biological contexts. Data tables detailing the identified sphingoid bases and fatty acids in this compound from various sources would be valuable for comparative studies.

Detailed Molecular Mechanisms of this compound-Mediated Cellular Processes

The specific cellular functions and molecular mechanisms mediated by this compound are still an active area of research. Glycosphingolipids are known to play diverse roles in cellular processes, including cell recognition, adhesion, signaling, and membrane organization researchgate.net. While the precise roles of this compound are not as extensively studied as some other glycosphingolipids, its presence in organisms like sea urchins suggests potential involvement in reproductive processes and embryonic development mdpi.com.

Future research should focus on identifying the specific protein receptors or binding partners that interact with this compound on the cell surface or within the cell. Investigating how these interactions trigger downstream signaling pathways will be crucial for understanding its biological functions. Techniques such as lipidomics, proteomics, and cell biology assays will be instrumental in unraveling the molecular mechanisms underlying this compound-mediated effects. Studies on the cytotoxic effects of melibiosylceramides on cell lines, as observed with phytoceramides, could also provide insights into potential biological activities nih.govresearchgate.netresearchgate.net.

Development of Novel Analytical Methodologies for Enhanced Detection and Characterization

Accurate and sensitive analytical methods are fundamental for the detection, identification, and quantification of this compound in biological samples. While techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS), including LC-MS and GC-MS, have been applied to the analysis of glycosphingolipids and other lipids, there is a continuous need for the development of more advanced and specific methodologies for this compound mdpi.commdpi.comekb.egresearchgate.net.

Future directions in analytical methodology include the development of highly sensitive and specific methods that can accurately quantify low abundant this compound species in complex biological matrices. This could involve advancements in sample preparation techniques, chromatographic separation methods, and mass spectrometry-based approaches, such as targeted lipidomics. The application of techniques like NMR spectroscopy for structural confirmation remains important researchgate.net. Novel approaches, such as the use of molecularly imprinted polymers (MIPs) combined with chromatographic or spectroscopic techniques, could also offer enhanced selectivity for this compound analysis mdpi.com.

Gene Editing and Genetic Engineering Approaches for Studying this compound Metabolism

Genetic manipulation techniques, such as gene editing (e.g., CRISPR/Cas9) and genetic engineering, offer powerful tools to investigate the genes involved in this compound biosynthesis and catabolism and to understand their roles in biological processes nih.govfiercebiotech.comnih.gov. By targeting genes encoding putative glycosyltransferases, ceramidases, or other enzymes in the this compound metabolic pathways, researchers can study the functional consequences of altering this compound levels in model organisms or cell lines.

These approaches can help in confirming the roles of specific enzymes in the pathway, identifying regulatory elements, and potentially creating model systems with altered this compound profiles to study their impact on cellular functions or developmental processes. Metabolic engineering strategies, which involve the genetic control of metabolic activities to optimize the production of desirable metabolites, could potentially be applied to enhance the production of specific this compound variants in suitable host organisms nih.govcebib-chile.comresearchgate.net. This could be valuable for further research or potential biotechnological applications.

Q & A

Basic Research Questions

Q. What methodologies are optimal for synthesizing and purifying melibiosylceramide in laboratory settings?

  • Methodological Answer : this compound synthesis typically involves glycosylation reactions between ceramide and activated melibiose derivatives. Microwave-assisted synthesis (e.g., as used in cobaltoceniumylamido complexes ) can enhance reaction efficiency. Purification requires chromatographic techniques (e.g., silica gel chromatography) followed by characterization via NMR (¹H, ¹³C) and mass spectrometry (MS) to confirm structural integrity . For reproducibility, document solvent systems, reaction temperatures, and catalyst ratios in detail.

Q. How can researchers validate the structural identity of this compound using spectroscopic techniques?

  • Methodological Answer : Combine ¹H/¹³C NMR to assign sugar and ceramide moieties, focusing on anomeric proton signals (~4.5–5.5 ppm) and fatty acid chain resonances. High-resolution MS (HRMS) or MALDI-TOF confirms molecular weight. Cross-validate with IR spectroscopy for functional groups (e.g., OH, amide bands). Elemental analysis is recommended for new derivatives .

Q. What is the established role of this compound in biological systems, and how can this be experimentally assessed?

  • Methodological Answer : this compound is implicated in cell signaling and membrane stability. To study its biological role, use in vitro models (e.g., lipid bilayer assays) to assess permeability or fluorescence microscopy to track cellular uptake. Include controls with structurally analogous lipids to isolate specific effects .

Advanced Research Questions

Q. How can contradictory data on this compound’s bioactivity be systematically resolved?

  • Methodological Answer : Conduct a meta-analysis of existing studies to identify variables (e.g., cell lines, assay conditions) contributing to discrepancies. Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. cellular activity assays). Apply statistical frameworks like Bayesian analysis to quantify uncertainty .

Q. What experimental designs are suitable for probing this compound’s structure-function relationships?

  • Methodological Answer : Use site-specific mutagenesis (in synthetic analogs) or enzymatic modification to alter sugar or ceramide components. Pair this with biophysical techniques (e.g., X-ray crystallography, cryo-EM) to correlate structural changes with functional outcomes (e.g., membrane rigidity or receptor binding) .

Q. How can researchers design studies to explore this compound’s role in disease pathogenesis?

  • Methodological Answer : Employ disease-specific models (e.g., knockout mice for glycosphingolipid metabolism) and multi-omics approaches (lipidomics, transcriptomics). Ensure clinical relevance by aligning with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .

Data Analysis and Reproducibility

Q. What statistical approaches are recommended for analyzing this compound-related datasets with high variability?

  • Methodological Answer : Apply mixed-effects models to account for batch variations or biological replicates. Use principal component analysis (PCA) to identify latent variables influencing data spread. Transparently report confidence intervals and effect sizes .

Q. How can reproducibility challenges in this compound studies be mitigated?

  • Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Publish raw spectra, chromatograms, and experimental protocols as supplementary data. Use standardized ceramide nomenclature and reference materials (e.g., commercial ceramide standards) .

Tables for Methodological Reference

Technique Application Key Parameters Validation Criteria
NMR SpectroscopyStructural elucidationChemical shifts, coupling constantsMatch to published spectra
HRMSMolecular weight confirmationMass accuracy (<5 ppm error)Isotopic pattern alignment
Silica ChromatographyPurificationSolvent polarity, Rf valuesTLC/homogeneity by NMR

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.